N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
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Description
The compound “N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide” is a derivative of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide . It has been synthesized as a potential anticonvulsant and analgesic agent . All tested compounds complied with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å 2 .
Synthesis Analysis
The synthesis of this compound is part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between maleic anhydride and aromatic amines, followed by the reaction with thionyl chloride (SOCl2) . The compounds obtained were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound comply with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å 2 .Mechanism of Action
The most probable molecular mechanism of action for the most active compound in the series relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . Anticonvulsant drugs are often effective in neuropathic pain management, and the antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .
Safety and Hazards
properties
IUPAC Name |
N-[3-[2-(3-chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-15(20)18-9-8-16(21)19-10-4-7-14(19)12-5-3-6-13(17)11-12/h2-3,5-6,11,14H,1,4,7-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYFWMQXRSQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCC1C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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